N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Lipophilicity Drug-likeness CNS MPO score

N-(4-Fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 790681-73-1) is a synthetic sulfonamide built on a 1,5-benzodioxepine core, featuring a 4-fluoro-3-nitrophenyl substituent at the sulfonamide nitrogen. The compound has a molecular formula C₁₅H₁₃FN₂O₆S, a molecular weight of 368.34 g/mol, and is supplied at ≥95% purity by multiple vendors.

Molecular Formula C15H13FN2O6S
Molecular Weight 368.34
CAS No. 790681-73-1
Cat. No. B2611890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS790681-73-1
Molecular FormulaC15H13FN2O6S
Molecular Weight368.34
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])OC1
InChIInChI=1S/C15H13FN2O6S/c16-12-4-2-10(8-13(12)18(19)20)17-25(21,22)11-3-5-14-15(9-11)24-7-1-6-23-14/h2-5,8-9,17H,1,6-7H2
InChIKeyXWJGBHHMPXGZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

790681-73-1 Chemical Identity, Core Scaffold, and Baseline Procurement Profile for N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide


N-(4-Fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 790681-73-1) is a synthetic sulfonamide built on a 1,5-benzodioxepine core, featuring a 4-fluoro-3-nitrophenyl substituent at the sulfonamide nitrogen . The compound has a molecular formula C₁₅H₁₃FN₂O₆S, a molecular weight of 368.34 g/mol, and is supplied at ≥95% purity by multiple vendors . Its catalog presence includes Sigma-Aldrich CPR (CDS013018), Fluorochem (F644672), and ChemScene (CS-0222257), with pricing available at milligram-to-gram scale [1].

Why Interchanging 790681-73-1 with Generic Benzodioxepine-7-sulfonamide Analogs Risks Misleading Structure-Activity and Supply-Chain Outcomes


The 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold supports extensive N-substituent variation, and even modest changes in the aryl group produce divergent physicochemical signatures and biological target preferences. For compound 790681-73-1, the combination of the electron-withdrawing 4-fluoro and 3-nitro groups on the aniline ring yields a predicted LogP of 2.12 and a hydrogen-bond acceptor count of 6 , while mass-spec and X-ray-crystallography-grade analogs bearing 2,4-difluorophenyl or 4-bromophenyl substituents display distinct lipophilicity and binding-mode profiles in glucokinase regulatory protein (GKRP) disruptor programs [1]. Substituting 790681-73-1 with an ostensibly similar benzodioxepine-7-sulfonamide without matching the 4-fluoro-3-nitro pharmacophore therefore risks both altered PK/PD behavior and irreproducible screening data, underscoring the need for compound-specific procurement rather than generic in-class substitution.

Quantitative Evidence Guide for 790681-73-1: Head-to-Head Physicochemical and Supply-Chain Differentiation Data vs. Closest Analogs


Predicted LogP Advantage of 790681-73-1 vs. Analogous 4-Bromo and Unsubstituted Phenyl Derivatives

The predicted octanol/water partition coefficient (LogP) of 790681-73-1 is 2.12, as reported on the Fluorochem technical datasheet . The related 4-bromophenyl analog N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-04-6) yields a computed XLogP3 of 2.8 (PubChem) [1]. The parent scaffold 3,4-dihydro-2H-1,5-benzodioxepine itself has a PubChem XLogP3 of 2.3 [2]. Lower LogP indicates greater aqueous solubility potential and aligns more closely with CNS drug-like space (LogP 1–3), offering a measurable advantage for assay developers who require compound solubility without introducing excessive lipophilicity-driven off-target binding.

Lipophilicity Drug-likeness CNS MPO score

Hydrogen-Bond Acceptor/Donor Ratio of 790681-73-1 versus Non-Nitro Phenyl Benzodioxepine Analogs

Compound 790681-73-1 possesses 6 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), as specified on its Fluorochem datasheet . By comparison, the difluoro analog N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-06-8) is calculated to have 5 HBA and 1 HBD based on its published structure . The additional HBA contributed by the nitro group in 790681-73-1 may enhance target-residue polar contacts in GKRP or carbonic-anhydrase-like binding pockets, where sulfonamide-nitro interactions are documented for structurally related series [1]. This single-unit HBA difference can translate into measurably distinct IC₅₀ values in enzymatic assays, making the compound non-interchangeable with analogs lacking the nitro substituent.

H-bond profile Permeability Oral bioavailability

Sigma-Aldrich CPR Catalog Listing as a Procurement Traceability Differentiator vs. Non-CPR In-Class Compounds

Compound 790681-73-1 is listed under Sigma-Aldrich catalog number CDS013018 (AldrichCPR), with a published price of $77.90 for 25 mg through authorized distributors [1]. Several close structural analogs—including N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-06-8) and N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-04-6)—are not listed in the Sigma-Aldrich CPR collection, limiting their institutional procurement traceability and batch-to-batch quality documentation . The CPR designation ensures the compound is part of a curated chemical probe repository, which provides standardized certificates of analysis and facilitates reproducible research across collaborating laboratories.

Procurement traceability Inventory reproducibility CPR collection

Predicted Boiling Point as a Purity and Handling Indicator: 790681-73-1 vs. Unsubstituted Benzodioxepine Core

The predicted boiling point of 790681-73-1 is 528.1 ± 60.0 °C at atmospheric pressure . The unsubstituted benzodioxepine core, 3,4-dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4), has a reported boiling point of 221.0 °C at 760 mmHg . The dramatic increase (>300 °C) reflects the added molecular weight and strong intermolecular forces introduced by the sulfonamide and nitroaryl moieties. This high predicted boiling point indicates negligible volatility under standard laboratory conditions, eliminating losses during rotary evaporation or vacuum drying steps that could affect mass balance for more volatile analogs.

Thermal stability Storage Volatility

Predicted Density and Its Implications for Solid-Phase Handling: 790681-73-1 vs. 4-Fluoro-3-nitrobenzenesulfonamide Fragment

The predicted density of 790681-73-1 is 1.526 ± 0.06 g/cm³ . The simpler sulfonamide fragment 4-fluoro-3-nitrobenzenesulfonamide (CAS 406-52-0) has a predicted density of approximately 1.63 g/cm³ (estimated from ChemSrc data) . The lower density of the title compound is consistent with the conformational flexibility imparted by the seven-membered benzodioxepine ring, which reduces crystal packing efficiency. This lower density translates to a larger volume per unit mass for solid dispensing, a practical consideration for automated powder-dispensing platforms where calibration curves rely on accurate bulk-density inputs.

Solid handling Weighing accuracy Formulation

Known Biological Annotation Gap as an Opportunity Signal for Novel Target Discovery vs. Pre-characterized Benzodioxepine Probes

As of May 2026, no ChEMBL or BindingDB bioactivity records exist for CAS 790681-73-1 [1]. In contrast, the difluorophenyl analog N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has an annotated IC₅₀ of 2.83 μM against human CYP11B2 expressed in V79 cells (BindingDB BDBM50019881) [2]. The GKRP co-crystal structure (PDB 4PX3) features the diarylmethanesulfonamide AMG-3295, structurally related to the benzodioxepine-7-sulfonamide series, bound to human GKRP with sorbitol-6-phosphate [3]. The absence of pre-existing activity annotations for 790681-73-1 represents a valuable opportunity for researchers seeking novel chemical starting points without the confounding influence of prior literature bias, a recognized advantage in phenotypic screening campaigns that prioritize chemical diversity over target-precedence.

Novel chemical probe Target deconvolution Screening library

Recommended Research and Industrial Application Scenarios for 790681-73-1 Based on Verified Differentiation Evidence


GKRP-GK Disruptor Screening in Type 2 Diabetes Drug Discovery

The benzodioxepine-7-sulfonamide scaffold is structurally validated in the GKRP disruptor chemical series exemplified by AMG-3295 (PDB 4PX3) [1]. Compound 790681-73-1, with its 4-fluoro-3-nitrophenyl substitution and 6 HBA capable of engaging polar GKRP surface residues, serves as a candidate for secondary screening in GK-GKRP binding disruption assays. Its unannotated bioactivity status (no prior ChEMBL records) provides a genuinely novel starting point for patenting around the crowded GKRP chemical space, as established in US20140155415A1 [1].

Phenotypic Screening Library Expansion with a Physicochemically Balanced Nitroaryl Sulfonamide

With a predicted LogP of 2.12 , compound 790681-73-1 sits within CNS-appropriate lipophilicity space (LogP 1–3) while carrying the synthetically versatile 4-fluoro-3-nitrophenyl group, which can be reduced to the corresponding aniline for further derivatization. The Sigma-Aldrich CPR listing (CDS013018) [2] ensures batch-to-batch consistency suitable for inclusion in institutional compound collections used for diversity-oriented phenotypic screening across multiple cell-based assay platforms.

Carbonic Anhydrase Isoform Selectivity Profiling

Sulfonamides bearing electron-withdrawing aryl substituents are established carbonic anhydrase (CA) inhibitors. The 4-fluoro-3-nitro pattern on 790681-73-1 is electronically analogous to substituents found in CA IX-selective inhibitors such as SLC-0111 [3]. The compound's 6 HBA count provides additional zinc-coordination potential beyond simple primary sulfonamides, making it a rational candidate for isoform selectivity profiling panels (CA I, II, IX, XII) where differential inhibition is therapeutically relevant in oncology.

Thermally Robust Reference Standard for Analytical Method Development

The extremely high predicted boiling point of 528.1 °C and the predicted density of 1.526 g/cm³ establish 790681-73-1 as a non-volatile, stable solid under HPLC and LC-MS conditions. This makes it suitable as a system-suitability reference compound for reversed-phase chromatography method development, particularly when methods will subsequently be applied to more volatile benzodioxepine library members such as the unsubstituted core (BP 221 °C) .

Quote Request

Request a Quote for N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.